Product packaging for 2,4'-Dimethylpropiophenone(Cat. No.:CAS No. 50390-51-7)

2,4'-Dimethylpropiophenone

Cat. No.: B1595998
CAS No.: 50390-51-7
M. Wt: 162.23 g/mol
InChI Key: VLKIRFAISMBUCB-UHFFFAOYSA-N
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Description

2,4'-Dimethylpropiophenone (CAS 50390-51-7) is a high-value organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol. It serves as a versatile chemical building block and key intermediate in advanced organic synthesis and research applications. This compound is of significant interest in pharmaceutical research, particularly in the synthesis and study of complex molecules. Its structural features make it a valuable precursor for investigating structure-activity relationships. As a member of the propiophenone family, it is a subject of methodological studies in organic chemistry. This compound is provided as a high-purity material to ensure consistent and reliable results in research settings. This product is intended for use in controlled laboratory environments by qualified professionals. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and it is strictly not for human consumption. Researchers should consult the safety data sheet (SDS) and adhere to all appropriate safety protocols during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B1595998 2,4'-Dimethylpropiophenone CAS No. 50390-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(4-methylphenyl)propan-1-one
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InChI

InChI=1S/C11H14O/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKIRFAISMBUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074578
Record name 1-Propanone, 2-methyl-1-(4-methylphenyl)-
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50390-51-7
Record name 2-Methyl-1-(4-methylphenyl)-1-propanone
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Record name 2,4'-Dimethylpropiophenone
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Record name 1-Propanone, 2-methyl-1-(4-methylphenyl)-
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Record name 1-Propanone, 2-methyl-1-(4-methylphenyl)-
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Record name 2,4'-dimethylpropiophenone
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Reaction Mechanisms and Chemical Transformations of 2,4 Dimethylpropiophenone

Mechanistic Elucidation of Reduction Reactions

The reduction of the carbonyl group in 2,4'-Dimethylpropiophenone is a focal point of mechanistic studies, aiming to achieve high stereoselectivity. These investigations often employ advanced techniques to probe the intricate details of the reaction pathways. escholarship.org

The development of new stereoselective reactions is an active area of research, with a significant focus on understanding the physical interactions that lead to symmetry breaking during the transition from reactant to product. escholarship.org In the asymmetric reduction of this compound, a prochiral ketone with enantiotopic groups, the use of a chiral reducing agent like (-)-B-Chlorodiisopinocampheylborane (DIP-Cl) induces the formation of diastereotopic products. escholarship.org

Kinetic Isotope Effects (KIEs) are highly sensitive probes of transition state structures and are instrumental in understanding stereoselective reactions. escholarship.orgnih.gov By substituting an isotope, changes in the vibrational force constants as the reactant moves to the transition state can be measured, providing insight into electronic and steric factors that influence reactivity and selectivity. escholarship.org

In the context of the asymmetric reduction of this compound, KIE measurements are employed to precisely measure the forces around the atoms of interest as they traverse the energy barrier. escholarship.org These measurements are particularly useful for understanding the electronic and steric effects during the reduction process. escholarship.org For instance, experimentally determined KIEs for the reduction of a similar ketone, 4'-methylisobutyrophenone, using (-)-DIP-Cl have been measured to probe steric interactions in the transition state. nih.gov

Table 1: Experimentally Determined Kinetic Isotope Effects (KIE) for the Asymmetric Reduction of a Prochiral Ketone escholarship.org

Isotope PositionMajor Product KIE
¹³C (C=O)1.079
¹³C (CH₃)0.981
²H (CH₃/CD₃)0.978

Hydrogen transfer is a fundamental step in the symmetry-breaking process of asymmetric reductions. escholarship.org The study of its dynamics, including quantum mechanical tunneling, provides a deeper understanding of the reaction mechanism. escholarship.org While direct studies on this compound are not extensively detailed in the provided results, the principles of hydrogen transfer dynamics are broadly applicable. escholarship.orgacs.org Research on related systems demonstrates that hydrogen tunneling can significantly influence reaction pathways and kinetic isotope effects. escholarship.org The investigation of intramolecular hydrogen transfers in other small molecules has revealed unusual behaviors such as large primary H/D KIEs and temperature-independent KIEs, which are indicative of tunneling. escholarship.org

Stereoselection in asymmetric reductions is determined by a delicate balance between favorable orbital overlap and steric repulsion in the transition state. escholarship.org KIE measurements are crucial for quantifying the forces around the atoms involved as they change during the transition from reactant to transition state. escholarship.org Computational models of transition structures, often used in conjunction with experimental KIE data, help to visualize and understand these interactions. nih.govnih.gov For the DIP-Cl reduction of ketones, qualitative transition structure models illustrate how the chiral reagent differentiates between the two faces of the carbonyl group, leading to a preferred direction of attack and, consequently, a stereoselective outcome. nih.gov The steric bulk of the substituents on both the ketone and the reducing agent plays a significant role in determining the geometry of the transition state and the resulting stereochemistry of the alcohol product. diva-portal.org

Ruthenium-based catalysts are highly effective for the hydrogenation of ketones, including sterically hindered ones like 2,2-dimethylpropiophenone, a close analog of this compound. diva-portal.orguniud.it The mechanism of these reactions often involves the formation of a ruthenium-hydride species that transfers hydrogen to the carbonyl group. unito.it The specific ligands attached to the ruthenium center play a critical role in the catalyst's activity and enantioselectivity. diva-portal.orgmdpi.com

For instance, complexes formed between [RuCpCl]₄ and chiral diamine ligands have been shown to be highly reactive for the enantioselective hydrogenation of ketones. diva-portal.org Theoretical and experimental studies on these systems have led to the proposal of new reaction mechanisms that involve the active participation of the solvent in the catalytic cycle. diva-portal.org The enantioselectivity of these hydrogenations is influenced by the steric fit between the substrate and the chiral pocket of the catalyst. diva-portal.org For example, in the Ru-catalyzed hydrogenation of alkyl-aryl ketones, those with bulkier alkyl groups, such as 2,2-dimethylpropiophenone, often react with higher enantioselectivity than those with smaller alkyl groups. diva-portal.org This is attributed to a better fit of the bulky group into the pocket formed by the coordinated carbonyl and the Cp-ligand. diva-portal.org

Table 2: Comparison of Experimental and Calculated Enantioselectivities for Diamine-Ru-Cp* Catalyzed Hydrogenation of Ketones diva-portal.org

EntryLigandSubstrateΔE‡(R-S)a calcd bΔE‡(R-S)Exp cee %(R or S)Exp
172Acetophenone (B1666503)1.91.1575
274Acetophenone-2.0-1.0772
373Acetophenone-1.1-0.5241
4722,2-dimethylpropiophenone5.61.7490
a Refers to the absolute configuration of the alcohol product.
b All calculations were performed on the full structures. Energies reported are from the B3LYP/LACV3P+//B3LYP/LACVP including zero-point correction.
c Calculated from the observed ee.

Asymmetric Reduction Mechanisms

Oxidative Transformations and Regioselectivity

While the reduction of this compound is well-studied, its oxidative transformations are less documented in the provided search results. However, general principles of ketone oxidation can be applied. Oxidative reactions of ketones can lead to various products depending on the reagents and reaction conditions. For instance, the Baeyer-Villiger oxidation would convert the propiophenone (B1677668) into an ester. The regioselectivity of such a reaction would be determined by the migratory aptitude of the groups attached to the carbonyl carbon.

Recent studies on the copper-directed hydroxylation of unsymmetrical ketones using H₂O₂ and imine directing groups offer insights into regioselective C-H bond functionalization. acs.org In these systems, the regioselectivity is influenced by the electronic properties of the substituents on the aromatic rings. acs.org Electron-donating groups tend to direct hydroxylation to the substituted phenyl ring, while electron-withdrawing groups favor the functionalization of the unsubstituted ring. acs.org This suggests that in oxidative transformations of this compound, the electronic nature of the methyl groups on the phenyl ring would play a crucial role in determining the site of oxidation.

Directed Hydroxylation Pathways (e.g., Cu-promoted with imine directing groups)

The regioselective hydroxylation of aromatic and aliphatic C-H bonds is a significant transformation in organic synthesis. In the case of unsymmetrical ketones like this compound, the use of imine-directing groups in copper-promoted hydroxylations allows for controlled functionalization. These reactions are inspired by the activity of copper-dependent monooxygenase and peroxygenase enzymes. acs.org

The general mechanism involves the formation of an imine from the ketone and a directing group, such as 2-picolylamine. This imine-substrate-ligand then coordinates with a copper(I) source. acs.orgnih.gov The subsequent introduction of an oxidant, typically hydrogen peroxide (H₂O₂), leads to the formation of a reactive mononuclear copper(II) hydroperoxide intermediate. nih.gov This electrophilic species is responsible for the hydroxylation of a C-H bond. nih.govscribd.com

The regioselectivity of the hydroxylation (i.e., which C-H bond is oxidized) is not merely determined by the initial E/Z ratio of the imine isomers. acs.orgnih.gov Instead, it is finely tuned by the electronic properties of the substrate and the directing group. nih.gov A fast isomerization of the imine substrate–ligand complexed to the CuOOH core occurs before the rate-determining electrophilic aromatic hydroxylation step. nih.gov By modifying the substituents on the benzophenone (B1666685) and the pyridine (B92270) ring of the directing group, the electrophilicity of the [LCuOOH]¹⁺ intermediate can be adjusted, leading to remarkable regioselectivity. nih.gov For instance, in unsymmetrical benzophenones, hydroxylation can be directed to the more electron-rich aryl ring. nih.gov

In the context of alkyl aryl ketones, the competition between sp² C-H hydroxylation on the aromatic ring and sp³ C-H hydroxylation on the alkyl chain can also be controlled by the electronics of the substrate and the directing group. acs.orgnih.gov Mechanistic studies suggest that bidentate directing groups are effective in promoting these hydroxylations by facilitating the formation of the reactive mononuclear copper(II) hydroperoxide species. nih.gov

Thermolytic Decomposition Pathways (e.g., in dioxetane systems)

The thermolysis of 1,2-dioxetanes derived from this compound provides a pathway to electronically excited states of carbonyl compounds. The synthesis of the requisite dioxetane can be achieved from this compound. cdnsciencepub.com The thermolytic decomposition of these four-membered ring peroxides is an exothermic process that cleaves the peroxide and an adjacent carbon-carbon bond, yielding two carbonyl fragments. cdnsciencepub.com

This decomposition can proceed through a pathway that generates one of the carbonyl products in an electronically excited triplet state, which can then relax to the ground state via phosphorescence or through energy transfer to another molecule. cdnsciencepub.com The energy released during the thermolysis of the dioxetane derived from 1-(2,4-dimethylphenyl)-1,2-propanedione is sufficient to populate the excited singlet state of the resulting carbonyl product. cdnsciencepub.com However, the yield of excited states can be low in some cases, and the reasons for this are not always fully understood. cdnsciencepub.com

Carbon-Carbon Bond Cleavage Reactions

The Haller-Bauer reaction involves the cleavage of a carbon-carbon bond in non-enolizable ketones, such as α,α-disubstituted propiophenones, upon treatment with a strong base like sodium amide (NaNH₂). chemistry-chemists.comarchive.org This reaction is a powerful method for the synthesis of carboxamides. chemistry-chemists.com

The mechanism, as originally proposed by Haller and Bauer, begins with the nucleophilic addition of the amide anion to the carbonyl carbon of the ketone. chemistry-chemists.com This forms a tetrahedral intermediate. In the case of a non-enolizable ketone, this intermediate cannot lose a proton from the α-carbon. Instead, the reaction proceeds by the cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group. The direction of this cleavage is influenced by the relative stability of the potential carbanionic leaving groups. archive.org

For a ketone like α,α-dimethylpropiophenone, the cleavage occurs to form a stable carbanion and an amide. chemistry-chemists.comarchive.org The reaction typically results in the formation of a tertiary carboxamide and a hydrocarbon. chemistry-chemists.com The driving force for the reaction is the formation of the resonance-stabilized amide anion.

The Haller-Bauer reaction is most effective for the cleavage of aliphatic or alicyclic phenyl ketones to produce tertiary carboxamides. chemistry-chemists.comarchive.org For instance, α,α-dimethylpropiophenone can be converted to pivalamide (B147659) in nearly quantitative yield. chemistry-chemists.comarchive.org The reaction has found considerable application due to the relative ease of obtaining the starting ketones. chemistry-chemists.com

However, the reaction has its limitations. The size and complexity of the alkyl groups on the α-carbon can significantly affect the yield and the course of the reaction. chemistry-chemists.com As the steric bulk of the substituents increases, the yield of the desired trialkylacetamide tends to decrease, and the formation of benzamide (B126) as a byproduct becomes more prominent. chemistry-chemists.com For example, while α-methyl-α-n-butyl-n-hexamide and α-ethyl-α-n-propyl-n-hexamide can be formed readily, the synthesis of more branched amides like α,α-diethylheptamide may not be successful. chemistry-chemists.com When the three alkyl substituents on the α-carbon become highly complex, the reaction may fail to proceed in the normal direction. chemistry-chemists.com

Another limitation is that certain substrates may undergo competing reactions. For example, in competitive C-H and C-O bond activation studies with ruthenium complexes, 2'-methoxyacetophenone (B1218423) underwent exclusive C-H activation, while attempts to cleave C-O bonds in substrates without a suitable directing group were unsuccessful. acs.org

Functional Group Derivatizations and Their Mechanisms (e.g., Oxime Formation)

Ketones like this compound can undergo a variety of functional group derivatizations. A common example is the formation of an oxime through reaction with hydroxylamine (B1172632) (NH₂OH). youtube.com

The mechanism of oxime formation begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. youtube.com This leads to the formation of a tetrahedral intermediate, also known as a carbinolamine. youtube.com This intermediate is unstable and will undergo further reaction to achieve a more stable state. youtube.com

Following the initial nucleophilic addition, a proton transfer occurs. The oxygen of the hydroxyl group on the intermediate is protonated, turning it into a good leaving group (water). youtube.com The lone pair of electrons on the nitrogen then pushes down to form a double bond with the carbon, and the water molecule is eliminated. youtube.com A final deprotonation of the nitrogen atom by a base (such as the hydroxide (B78521) formed in the reaction) yields the final oxime product and regenerates the catalyst if one is used. youtube.com

Derivatives and Analogues of 2,4 Dimethylpropiophenone: Synthesis and Academic Research

Design and Synthesis of Substituted Propiophenone (B1677668) Analogues

The aromatic ring of propiophenone is a prime target for substitution, which can significantly alter the electronic properties and reactivity of the entire molecule. The nature of the substituent—whether it is electron-donating or electron-withdrawing—governs the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution. minia.edu.eg

Electron-donating groups (EDGs), such as alkyl (e.g., methyl), hydroxyl (–OH), and alkoxy (–OR) groups, increase the electron density of the aromatic ring. minia.edu.eg This activation makes the ring more nucleophilic and thus more reactive towards electrophiles. EDGs typically direct incoming electrophiles to the ortho and para positions. minia.edu.eg In contrast, electron-withdrawing groups (EWGs), like nitro (–NO₂), cyano (–CN), and carbonyl (–C=O) groups, decrease the ring's electron density. minia.edu.egpressbooks.pub This deactivation makes the ring less reactive towards electrophiles and directs incoming groups to the meta position. minia.edu.eg

A common method for introducing substituents is the Friedel-Crafts acylation, where an aromatic compound reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemicalbook.comlibretexts.org For instance, 4'-methylpropiophenone (B145568) can be synthesized via the Friedel-Crafts acylation of toluene (B28343) with propionyl chloride. chemicalbook.com However, this reaction is not successful on aromatic rings that are already substituted with strongly deactivating groups. libretexts.org

Table 1: Effect of Aryl Substituents on Propiophenone Reactivity

Substituent Group Example Electronic Effect Impact on Ring Reactivity Directing Influence
Alkyl -CH₃ Electron-Donating (Inductive) Activating ortho, para
Hydroxyl -OH Electron-Donating (Resonance) Strongly Activating ortho, para
Cyano -CN Electron-Withdrawing (Inductive & Resonance) Deactivating meta
Nitro -NO₂ Electron-Withdrawing (Inductive & Resonance) Strongly Deactivating meta

This table summarizes general principles of electrophilic aromatic substitution applied to the propiophenone scaffold.

The three-carbon aliphatic chain of propiophenone offers multiple sites for chemical modification, primarily at the α- and β-positions relative to the carbonyl group. These modifications can introduce new functional groups and stereocenters.

A key reaction is α-halogenation, where the ketone is treated with a halogen, such as bromine, often in an acidic medium like acetic acid. nih.gov This process yields an α-bromoketone, a versatile intermediate for further synthesis. For example, bromination of various ketones with bromine in acetic acid is a reported method for producing α-bromo ketones, which can then be reacted with amines. nih.gov

Another significant modification is α-hydroxylation, which introduces a hydroxyl group on the carbon adjacent to the carbonyl. A reported method uses iodine (I₂) or N-Bromosuccinimide (NBS) as a catalyst with dimethyl sulfoxide (B87167) (DMSO) serving as the oxidant and oxygen source. bohrium.com This reaction has been successfully applied to propiophenone and its substituted derivatives, including those with both electron-donating and electron-withdrawing groups on the aromatic ring. bohrium.com

Furthermore, the carbonyl group itself can be reduced. Catalytic hydrogenation over a palladium catalyst can reduce the ketone to a methylene (B1212753) group (–CH₂–), converting an aryl alkyl ketone into an alkylbenzene. openstax.orglibretexts.org For instance, propiophenone can be reduced to propylbenzene (B89791) through this method. openstax.org This two-step sequence of Friedel-Crafts acylation followed by reduction is a standard strategy to synthesize primary alkylbenzenes, avoiding carbocation rearrangements that can occur in direct Friedel-Crafts alkylation. openstax.org

Specific Case Studies of Research-Relevant Derivatives

Academic research has focused on specific derivatives of 2,4'-dimethylpropiophenone to explore their potential applications. These studies provide insight into how structural modifications influence the properties of the parent compound.

1-Piperidino-2,4'-dimethylpropiophenone, also known by the trade name Mydocalm, is a compound that has been the subject of analytical studies, such as mass fragmentography. jst.go.jpnih.gov The synthesis of related 1-phenyl-2-piperidinoalkanol derivatives provides a model for how such compounds and their analogues are prepared. A general synthetic route involves the reaction of a 2-bromo-propiophenone derivative with a substituted piperidine. google.com For example, 2-bromo-4'-hydroxy-3',5'-dimethylpropiophenone has been reacted with 4-(4-fluorobenzyl)-piperidine in the presence of sodium carbonate and ethanol. google.com The resulting propiophenone derivative is then often reduced, for instance with potassium borohydride, to yield the corresponding propanol (B110389) derivative. google.com The synthesis of various piperidin-4-one derivatives has also been explored using different methodologies. researchgate.netasianpubs.org

Table 2: Synthesis Scheme for Piperidino-propiophenone Analogues

Step Reaction Reagents and Conditions Intermediate/Product
1 α-Bromination Propiophenone derivative, Bromine, Acetic Acid 2-Bromo-propiophenone derivative
2 Nucleophilic Substitution 2-Bromo-propiophenone derivative, Substituted Piperidine, Base (e.g., Na₂CO₃), Solvent (e.g., Ethanol) Piperidino-propiophenone derivative

This table outlines a general synthetic pathway based on reported methods for similar structures. google.com

The introduction of a cyano (–CN) group, a potent electron-withdrawing group, significantly alters the electronic profile of the propiophenone scaffold. These analogues are often synthesized for use as intermediates in the creation of more complex molecules, including pharmaceuticals and agrochemicals.

The synthesis of cyano-substituted propiophenones can be achieved through various routes. One method involves the reaction of an appropriate aromatic aldehyde with a ketone. For instance, 4'-Cyano-3-(3,4-dimethylphenyl)propiophenone can be synthesized through a base-catalyzed condensation reaction. Another approach for creating functionalized propiophenones involves the reaction of a trimethylsilyl (B98337) ether of propiophenone with oxalyl chloride to form a furan-2,3-dione intermediate, which can undergo further transformations. researchgate.net Research has also been conducted on analogues like 2'-Cyano-3-(4-fluorophenyl)propiophenone, highlighting interest in compounds with multiple functional groups. smolecule.com

Hydroxy-substituted propiophenones are valuable intermediates in organic synthesis. The hydroxyl group can be introduced onto the aromatic ring or the aliphatic chain. The synthesis of 2-bromo-4'-hydroxy-3',5'-dimethylpropiophenone demonstrates a method where the hydroxyl group is present on the starting material before subsequent modifications. google.com This intermediate is prepared by brominating p-hydroxypropiophenone. google.com

Direct α-hydroxylation of the aliphatic chain of propiophenone and its derivatives can be achieved using an iodine-catalyzed reaction with DMSO as the oxidant. bohrium.com This method is effective for a range of substrates, including those with electron-donating and electron-withdrawing groups. For α-methine carbonyls, such as 2-methylpropiophenone, the reaction can be influenced by steric effects, but still proceeds in good yields. bohrium.com In medicinal chemistry research, analogues containing a 4-(3-hydroxyphenyl) moiety have been synthesized and evaluated, indicating the importance of the hydroxyl group's position for biological interactions. acs.org

Structure-Activity Relationships (SAR) in Derivative Research

Detailed and systematic public research on the structure-activity relationships (SAR) of a broad series of this compound derivatives is limited. However, the parent compound itself has been identified as an inhibitor of a key viral enzyme, providing a foundation for potential future SAR studies.

Specifically, this compound has been studied for its interaction with the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. pdbj.orgenzymes.me.uk The Protein Data Bank (PDB) contains an entry detailing the crystal structure of the SARS-CoV-2 main protease in complex with this compound, signifying its role as a potential inhibitor. pdbj.org This discovery opens an avenue for designing and synthesizing derivatives with improved inhibitory potency.

Future SAR studies would likely explore modifications at various positions on the this compound scaffold to understand their impact on enzyme inhibition. Key areas for modification would include:

The Phenyl Ring (attached to the carbonyl group): Altering the position and nature of the methyl group (e.g., moving it to the 3' or 4' position, or replacing it with other substituents like halogens, methoxy (B1213986) groups, or larger alkyl groups) could influence binding affinity and selectivity.

The 2-Methylphenyl Ring: Modifications to this ring, such as adding, removing, or changing the position of the methyl group, could affect steric and electronic interactions within the enzyme's binding pocket.

The Propiophenone Chain: Altering the length of the alkyl chain or introducing functional groups could impact the compound's orientation and interactions with the enzyme.

While a comprehensive SAR table based on a series of this compound derivatives is not currently available in the public domain, the existing research on its inhibitory activity against the SARS-CoV-2 main protease provides a strong rationale and starting point for such investigations.

A study on related substituted propiophenones, specifically 3-(4-Methylphenyl)propiophenone, has suggested that the presence of two methyl groups, as in 2',4'-Dimethylpropiophenone, may lead to enhanced enzyme inhibition, although specific data was not provided. This lends further support to the potential of the dimethylpropiophenone scaffold in inhibitor design.

Catalytic Applications and Asymmetric Synthesis Involving 2,4 Dimethylpropiophenone

2,4'-Dimethylpropiophenone as a Chiral Substrate

The asymmetric reduction of this compound is a key reaction for producing enantiomerically enriched 1-(p-tolyl)propan-1-ol, a chiral alcohol with potential applications in further synthesis. The study of this specific transformation provides valuable insights into the mechanisms of stereoselection.

The enantioselective hydrogenation of aromatic ketones is a field dominated by transition-metal catalysis, particularly with ruthenium complexes. unito.it Catalytic systems generated from Ru precursors and chiral ligands have demonstrated high efficiency and enantioselectivity. Specifically, ligands combining sp²-hybridized nitrogen (sp²N) and sp³-hybridized nitrogen (sp³N) atoms have proven effective. For instance, chiral ligands derived from 1,1'-binaphthyl-2,2'-diamine, when combined with a ruthenium precursor, create highly active catalysts for the hydrogenation of various aromatic ketones. unito.it These catalytic systems, often operating in the presence of a base like potassium tert-butoxide in 2-propanol under hydrogen pressure, can achieve high conversions and enantiomeric excesses (ee). scispace.com The precise architecture of the ligand, including the substituents on the pyridine (B92270) or naphthyl rings, is crucial for inducing high levels of stereocontrol in the reduction of ketones to their corresponding chiral alcohols. unito.itscispace.com

The study of stereoselective transformations is crucial for understanding the fundamental principles that govern the formation of one stereoisomer over another. escholarship.org The asymmetric reduction of this compound using chiral reducing agents like (-)-B-Chlorodiisopinocampheylborane (Ipc₂BCl or DIP-Cl) serves as a model system for examining these principles. In such reactions, the chiral reagent breaks the symmetry of the prochiral ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol. escholarship.org Understanding the physical interactions, such as the balance between favorable orbital overlap and steric repulsion in the transition state, is key to explaining the observed stereoselectivity. escholarship.org Kinetic isotope effect (KIE) measurements are a powerful tool used in these studies to probe the geometry of the transition state and understand the factors that lead to high enantioselectivity. escholarship.org

Heterogeneous Catalysis Studies Utilizing Ketone Substrates

While homogeneous catalysts offer high activity and selectivity, their separation from the product mixture can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, addresses this issue, offering easier catalyst recovery and recycling.

Metal-Organic Frameworks (MOFs) have emerged as highly promising supports for heterogeneous catalysts due to their high surface area, tunable porosity, and crystalline nature. acs.orgmdpi.com These materials are constructed from metal nodes linked by organic molecules, creating a porous network that can host catalytically active species. acs.org Various MOFs have been developed for the reduction of ketones.

For example, palladium nanoparticles supported on MOFs have been used for the reduction of carbonyl compounds. acs.org Other systems include Zr-based MOFs like UiO-66 and MOF-808, which act as Lewis acid catalysts for the Meerwein-Ponndorf-Verley (MPV) reduction of ketones using an alcohol like isopropanol (B130326) as the hydrogen source. mdpi.com The large pores within some MOFs can help reduce mass transport limitations. mdpi.com Additionally, titanium-functionalized MOFs have been shown to be active for the hydroboration of a wide range of aldehydes and ketones. osti.gov Another approach involves encapsulating copper nanoparticles within MOFs, creating catalysts for the efficient reduction of ketones under mild conditions. rsc.org

Catalyst SystemType of ReductionKey FeaturesReference
Cu Nanoparticle Decorated MOFHydrazine (B178648) Hydrate ReductionPt or Pd free catalyst, mild conditions. rsc.org
Zr-based MOF-808-PMeerwein-Ponndorf-Verley (MPV)High activity for α,β-unsaturated carbonyls. mdpi.com
Pd/NBB-1 (MOF)HydrosilylationHeterogeneous palladium catalyst. researchgate.net
ANL1-Ti(OiPr)2 (UiO-67 MOF)HydroborationSingle-site Ti(IV) catalyst, recyclable. osti.gov

A significant advantage of heterogeneous catalysts is their potential for reuse, which is critical for developing sustainable and cost-effective chemical processes. Research has focused on immobilizing catalysts on solid supports to enhance their stability and facilitate recycling.

For instance, aluminium isopropoxide immobilized on mesoporous supports like SiO₂, TiO₂, and γ-Al₂O₃ has been used for the reduction of aldehydes and ketones. These catalysts showed excellent stability and could be reused for at least five cycles without a significant loss of activity or leaching of the metal into the reaction mixture. rsc.orgresearchgate.net Similarly, biocatalysts, such as whole cells of Acetobacter sp. or Rhodotorula mucilaginosa, have been immobilized in materials like calcium-alginate or agar. nih.govmdpi.com Immobilization conferred greater thermal and pH stability compared to the free cells. The immobilized Acetobacter sp. cells retained over 50% of their catalytic activity after 25 cycles, while agar-immobilized R. mucilaginosa could be reused for six cycles with minimal activity loss. nih.govmdpi.com However, the stability can be a challenge; an alcohol dehydrogenase immobilized in a superabsorber polymer showed a significant drop in activity after 24 hours of incubation. mdpi.com

Immobilized SystemSupport MaterialReactionReusability/Stability FindingReference
Aluminium isopropoxideSiO₂, TiO₂, γ-Al₂O₃Ketone ReductionActive after 5 cycles with no leaching. rsc.orgresearchgate.net
Acetobacter sp. cellsCa-alginate with chitosanAsymmetric Ketone ReductionRetained >50% activity after 25 cycles. nih.gov
Rhodotorula mucilaginosa cellsAgarAsymmetric Ketone ReductionReusable for 6 cycles without significant activity loss. mdpi.com

Development of Novel Chiral Catalysts and Ligands for Ketone Reactions

The quest for more efficient and selective catalysts drives continuous innovation in ligand design and catalyst development. tcichemicals.com The performance of a transition-metal catalyst is heavily influenced by the steric and electronic properties of its ligands. tcichemicals.com

Significant effort has been dedicated to synthesizing novel chiral ligands for the asymmetric reduction of ketones. One area of focus is on P-chiral phosphorus ligands, where the chirality is centered on the phosphorus atom itself. tcichemicals.comchalmers.se These ligands, incorporated into transition-metal complexes, can lead to high enantioselectivity in reactions like asymmetric aryl-aryl cross-couplings and the addition of arylboron reagents to ketones. tcichemicals.com

Another class includes chiral macrocyclic ligands, such as those with ONNO-type donor atoms. When combined with iridium complexes, these ligands have been used in the asymmetric transfer hydrogenation of aromatic ketones, yielding optically active alcohols with high chemical yields and excellent enantioselectivities (up to 92% ee). researchgate.net The development of ligands based on the 2-(aminomethyl)pyridine (Ampy) scaffold has also been fruitful. Ruthenium and osmium complexes containing these bidentate and tridentate ligands are effective catalysts for the transfer hydrogenation of ketones. unito.it The modular synthesis of these ligands allows for systematic tuning of their properties to optimize catalyst performance for specific ketone substrates. chalmers.se

Biological Activity and Medicinal Chemistry Research of 2,4 Dimethylpropiophenone

Protein Binding and Interaction Studies

The interaction between small molecules and proteins is a cornerstone of drug discovery. Understanding how a compound like 2,4'-Dimethylpropiophenone might bind to a protein target can provide insights into its potential biological effects. While specific studies on this compound are not extensively documented in this context, we can explore the principles of such interactions using a therapeutically relevant example like the SARS-CoV-2 Main Protease (Mpro).

The SARS-CoV-2 Main Protease (Mpro, also known as 3CLpro) is an essential enzyme for the replication of the virus, making it a prime target for antiviral drug development. mdpi.comeurekalert.org Mpro is a cysteine protease that cleaves viral polyproteins into functional units. mdpi.com The binding of a small molecule inhibitor, such as a derivative of this compound, would involve the formation of a stable ligand-protein complex. This interaction is governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively determine the binding affinity. nih.gov The active site of Mpro features a catalytic dyad of Cysteine-145 and Histidine-41, located in a cleft between the enzyme's domains, which is a primary target for inhibitors. mdpi.com A compound like this compound could potentially be designed to fit into this hydrophobic pocket, disrupting the enzyme's function.

X-ray crystallography is a powerful and widely used technique to determine the precise three-dimensional structure of molecules, including complex arrangements of proteins bound to ligands. nih.govanton-paar.comwikipedia.org This method has been fundamental in revealing the structure of numerous biological molecules and their functional mechanisms. wikipedia.org In the context of drug design, obtaining a crystal structure of a target protein in complex with an inhibitor provides an atomic-level map of the binding interactions. eurekalert.orgnih.gov

Should this compound or a derivative be found to bind to a protein like Mpro, X-ray crystallography could be employed to visualize the bound state. The process involves growing a high-quality crystal of the protein-ligand complex and then diffracting X-rays off it. anton-paar.com The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the complex can be determined. wikipedia.org This detailed structural information is invaluable for understanding the basis of binding and for rationally designing more potent and selective inhibitors. nih.gov

Structural analysis via X-ray crystallography allows for the precise identification of the binding site. nih.gov An inhibitor can bind to the active site, directly competing with the natural substrate, or to an allosteric site, a location distinct from the active site. Binding at an allosteric site induces a conformational change in the protein that alters the active site's shape or dynamics, thereby modulating the enzyme's activity.

For the SARS-CoV-2 Mpro, inhibitors have been developed that bind covalently or non-covalently to the active site. mdpi.comnih.gov A crystallographic study of a this compound derivative in complex with a target enzyme would reveal whether it binds to the active site or an allosteric site. This would clarify its mechanism of action and guide further optimization efforts. For example, the analysis would show which amino acid residues are involved in the interaction, highlighting key hydrogen bonds or hydrophobic contacts that stabilize the complex. nih.gov

Role as a Chemical Probe in Biological Systems

A chemical probe is a small molecule that is used as a tool to study and manipulate a specific protein or biological pathway. eubopen.org To be considered a high-quality chemical probe, a compound must exhibit high potency and selectivity for its target, and it should be suitable for use in cellular assays. While there is no specific documentation of this compound being used as a chemical probe, its structure could serve as a starting point for the development of one. The development of such a tool would require extensive profiling to establish its selectivity and mechanism of action, often alongside a structurally similar but biologically inactive negative control. nih.gov

Precursor Development in Medicinal Chemistry (e.g., for neurological disorders research)

Propiophenone (B1677668) and its derivatives have historically served as important intermediates in the synthesis of various pharmaceuticals. drugbank.comwikipedia.org This suggests that this compound could also function as a valuable precursor or scaffold in medicinal chemistry programs. The investigation of natural products and their synthetic derivatives for the treatment of neurological disorders is a burgeoning field of research. nih.govmdpi.com

Compounds with relatively simple chemical structures can serve as lead compounds for the development of novel therapies for neurodegenerative diseases. nih.gov For example, research into various natural compounds has demonstrated potential neuroprotective effects. nih.gov The propiophenone core of this compound provides a versatile platform that can be chemically modified to create a library of new compounds. These derivatives could then be screened for activity in models of neurological disorders such as Alzheimer's disease or Parkinson's disease, with the goal of identifying new therapeutic candidates.

Inhibition Mechanism Studies (e.g., enzyme inhibition concepts from related compounds)

While the specific enzyme inhibition profile of this compound is not well-characterized, studies on structurally related propiophenone and acetophenone (B1666503) derivatives provide insight into its potential biological activities. These studies have shown that such compounds can act as inhibitors for a variety of enzymes.

For instance, a series of propiophenone derivatives were synthesized and found to be effective inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B), an enzyme implicated in diabetes and obesity. nih.gov Similarly, various acetophenone derivatives have demonstrated inhibitory activity against several metabolic enzymes, including acetylcholinesterase (AChE), which is a key target in Alzheimer's disease therapy, as well as α-glycosidase and carbonic anhydrases. nih.govsigmaaldrich.com

The table below summarizes the inhibitory activities of some acetophenone derivatives against different enzymes, illustrating the potential for this class of compounds.

EnzymeCompound ClassInhibition Constant (Ki) / IC50
α-GlycosidaseAcetophenone derivativesKi: 167.98 - 304.36 µM
Acetylcholinesterase (AChE)Acetophenone derivativesKi: 71.34 - 143.75 µM
Carbonic Anhydrase I (hCA I)Acetophenone derivativesKi: 555.76 - 1043.66 µM
Carbonic Anhydrase II (hCA II)Acetophenone derivativesKi: 598.63 - 945.76 µM
TyrosinaseAcetophenone derivativesIC50: 73.65 - 101.13 µM
Data sourced from studies on various acetophenone derivatives. nih.govsigmaaldrich.com

These findings suggest that this compound could potentially exhibit inhibitory activity against similar enzymes. The mechanism of inhibition by these related compounds can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the enzyme's active site, an allosteric site on the free enzyme, or the enzyme-substrate complex, respectively. Further mechanistic studies would be required to determine the specific mode of action for this compound against any identified protein targets.

Advanced Analytical and Spectroscopic Characterization of 2,4 Dimethylpropiophenone

Chromatographic Separation Techniques

Chromatography is an indispensable tool in the analysis of 2,4'-Dimethylpropiophenone, enabling its separation from starting materials, byproducts, and other impurities. The choice of chromatographic technique depends on the specific analytical goal, such as purity assessment or reaction monitoring.

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the analysis of volatile and semi-volatile organic compounds like this compound. In this technique, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column's inner surface. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification under a specific set of analytical conditions.

A typical GC-FID analysis of this compound would involve dissolving the sample in a volatile organic solvent and injecting it into the GC system. The column temperature is often programmed to increase over time to ensure the efficient elution of compounds with different boiling points. The FID is highly sensitive to hydrocarbons and produces a signal proportional to the amount of substance being eluted. While specific experimental data for this compound is not widely published, a hypothetical analysis can be constructed based on the known behavior of similar aromatic ketones.

Table 1: Hypothetical GC-FID Parameters for the Analysis of this compound
ParameterValue
ColumnDB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature250 °C
Detector Temperature300 °C
Oven ProgramInitial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier GasHelium at a constant flow of 1 mL/min
Injection Volume1 µL (split ratio 50:1)
Expected Retention TimeApproximately 12-15 minutes

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile for GC analysis. It is particularly well-suited for assessing the purity of this compound. The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

For the analysis of aromatic ketones like this compound, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is often used for detection, as the aromatic ring and carbonyl group in this compound absorb UV light at specific wavelengths. The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Method for Purity Analysis of this compound
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseIsocratic mixture of Acetonitrile:Water (60:40 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Expected Retention TimeApproximately 5-7 minutes

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound. chemicalbook.comchemicalbook.com A common synthetic route to this compound is the Friedel-Crafts acylation of toluene (B28343) with 2-methylpropionyl chloride. chemicalbook.comchemicalbook.com TLC can be used to track the consumption of the starting materials and the formation of the product over time.

To monitor the reaction, small aliquots of the reaction mixture are taken at regular intervals and spotted onto a TLC plate, which is a glass or plastic sheet coated with a thin layer of an adsorbent like silica (B1680970) gel. rsc.orgnih.gov The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in their separation. chemicalbook.com The spots can be visualized under UV light, as aromatic ketones are typically UV-active. nih.gov By comparing the intensity of the spot corresponding to the starting material with that of the product, the progress of the reaction can be qualitatively assessed. The reaction is considered complete when the spot of the limiting reactant is no longer visible. rsc.orgnih.gov

Table 3: General Procedure for TLC Monitoring of a Friedel-Crafts Acylation to Synthesize this compound
StepDescription
Stationary PhaseSilica gel 60 F254 TLC plate
Mobile PhaseA mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 v/v). The optimal ratio may require some experimentation.
Sample ApplicationSpot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material (toluene) on the baseline of the TLC plate.
DevelopmentPlace the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
VisualizationRemove the plate, mark the solvent front, and visualize the spots under a UV lamp (254 nm).
InterpretationThe disappearance of the toluene spot and the appearance of a new, lower Rf spot corresponding to the more polar this compound indicates reaction progress.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for the definitive identification and structural confirmation of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide a detailed fingerprint of its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. Based on the structure, we can predict the following signals: a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the methyl protons on the aromatic ring, and signals in the aromatic region for the protons on the substituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, separate signals are expected for the carbonyl carbon, the carbons of the ethyl group, the methyl carbon on the ring, and the carbons of the aromatic ring. The chemical shift of the carbonyl carbon is particularly characteristic and appears at a significantly downfield position.

Table 4: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
NucleusAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR-CH₂-CH~1.2Triplet~7.2
-CH₂-CH₃~2.9Quartet~7.2
Ar-CH₃ (at C4')~2.4Singlet-
Ar-H (at C3', C5')~7.2Doublet~8.0
Ar-H (at C2', C6')~7.8Doublet~8.0
¹³C NMR-CH₂-CH₃~8--
-CH₂-CH₃~31--
Ar-CH₃~21--
C3', C5'~129--
C2', C6'~128--
C1'~135--
C4'~143--
C=O~200--

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When this compound is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which results in the formation of a molecular ion (M⁺•). The molecular weight of this compound is 162.23 g/mol , so the molecular ion peak would be observed at an m/z of 162.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a fingerprint of the molecule. For an aromatic ketone like this compound, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and cleavage of the bond between the carbonyl group and the aromatic ring.

The predicted fragmentation pattern for this compound would include key fragment ions corresponding to the loss of an ethyl radical (M-29) and the formation of a p-tolyl cation.

Table 5: Predicted Major Fragment Ions in the Mass Spectrum of this compound
m/zProposed Fragment IonFragmentation Pathway
162[C₁₁H₁₄O]⁺•Molecular Ion (M⁺•)
133[M - C₂H₅]⁺Loss of an ethyl radical via alpha-cleavage
119[CH₃C₆H₄CO]⁺Acylium ion formed by cleavage of the ethyl group
91[CH₃C₆H₄]⁺p-Tolyl cation formed by loss of the carbonyl group
65[C₅H₅]⁺Loss of acetylene (B1199291) from the p-tolyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. While no specific experimental spectra for this compound are publicly available, the expected characteristic absorption bands can be predicted based on its molecular structure, which features a ketone carbonyl group, an aromatic ring, and aliphatic methyl and methylene groups.

Infrared (IR) Spectroscopy:

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The key functional groups in this compound would produce distinct signals:

Carbonyl (C=O) Stretch: A strong and sharp absorption band is expected in the region of 1685-1665 cm⁻¹ for the aryl ketone. This is one of the most characteristic peaks in the IR spectrum of this compound.

Aromatic C-H Stretch: These absorptions typically appear at wavenumbers above 3000 cm⁻¹, usually in the range of 3100-3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl (CH₃) and methine (CH) groups will exhibit strong stretching vibrations in the 2975-2850 cm⁻¹ region.

Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the p-substituted benzene ring will result in several bands of variable intensity in the 1600-1450 cm⁻¹ range.

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds, as well as bending vibrations for the aliphatic C-H bonds, will be present in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. Molecular vibrations that result in a change in polarizability are Raman active. For this compound, the following Raman signals would be anticipated:

The symmetric vibrations of the aromatic ring are typically strong in Raman spectra.

The C=O stretching vibration would also be observable, although it is often weaker in Raman than in IR spectra.

The C-H stretching and bending vibrations of both the aromatic and aliphatic parts of the molecule will also be present.

The combination of IR and Raman spectroscopy allows for a thorough identification of the functional groups present in this compound, confirming its chemical structure.

Table 1: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted IR Wavenumber (cm⁻¹)Predicted Raman Shift (cm⁻¹)
C=OStretch1685-1665 (Strong, Sharp)1685-1665 (Moderate)
Aromatic C-HStretch3100-3000 (Variable)3100-3000 (Strong)
Aliphatic C-HStretch2975-2850 (Strong)2975-2850 (Strong)
Aromatic C=CStretch1600-1450 (Variable)1600-1450 (Strong)
Aromatic C-HOut-of-plane Bend900-675 (Strong)Weak
Aliphatic C-HBend1465-1370 (Variable)1465-1370 (Variable)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophores in this compound are the benzene ring and the carbonyl group.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to two main types of electronic transitions:

π → π* Transitions: These are high-energy transitions associated with the aromatic ring. They typically result in strong absorption bands. For substituted benzenes, these are often observed in the region of 200-280 nm.

n → π* Transitions: These are lower-energy transitions involving the non-bonding electrons of the carbonyl oxygen atom being promoted to an anti-bonding π* orbital. These transitions are characteristically weak and appear at longer wavelengths, typically above 300 nm for aryl ketones.

Table 2: Expected UV-Vis Absorption Data for this compound

Electronic TransitionChromophoreExpected Wavelength Range (nm)Expected Molar Absorptivity (ε)
π → πAromatic Ring & Carbonyl~250-280High
n → πCarbonyl Group~320-340Low

X-ray Powder Diffraction (XRD) and Single Crystal X-ray Diffraction for Solid-State Structure

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state.

X-ray Powder Diffraction (XRD):

XRD is used to analyze polycrystalline or powdered samples. The technique provides a diffraction pattern that is a fingerprint of the crystalline phases present in the sample. While a specific XRD pattern for this compound is not published, this method would be crucial for:

Phase Identification: Comparing the experimental XRD pattern to a database of known patterns can confirm the identity of the crystalline material.

Purity Assessment: The presence of sharp, well-defined peaks indicates a crystalline sample, and the absence of peaks from impurities confirms its purity.

Determination of Crystal System: The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice.

Single Crystal X-ray Diffraction:

For a definitive determination of the molecular and crystal structure, single-crystal X-ray diffraction is the gold standard. This technique requires a single, high-quality crystal of the compound. The diffraction data collected from the single crystal allows for the precise determination of:

Atomic Coordinates: The exact position of every non-hydrogen atom in the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Molecular Conformation: The three-dimensional shape of the molecule in the solid state.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

Although a crystal structure for this compound has not been reported in publicly accessible databases, the analysis of structurally similar compounds, such as substituted chalcones, reveals that these techniques provide invaluable details about molecular planarity and packing arrangements in the solid state.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

For this compound, with a molecular formula of C₁₁H₁₄O, the theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and oxygen (15.999 g/mol ), and the molecular weight of the compound (162.23 g/mol ).

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass in Molecule ( g/mol )Mass Percentage (%)
CarbonC12.01111132.12181.44
HydrogenH1.0081414.1128.70
OxygenO15.999115.9999.86
Total 162.232 100.00

Experimental results from elemental analysis would be compared to these theoretical values. A close agreement between the experimental and calculated percentages would confirm the empirical formula of the compound. Combined with the molecular weight determined by mass spectrometry, the molecular formula can be definitively established.

Computational and Theoretical Studies of 2,4 Dimethylpropiophenone

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide a foundational understanding of a molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. mdpi.comajchem-a.com This approach is favored for its balance of accuracy and computational efficiency. nih.gov An application of DFT to 2,4'-Dimethylpropiophenone would involve calculating its ground-state electron density to predict a variety of properties.

From the electron density, key reactivity descriptors can be derived. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates resistance to change in its electron distribution.

Softness (S): The reciprocal of hardness, relating to the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile.

These parameters are crucial for predicting how this compound might interact with other reagents in chemical reactions. While specific DFT studies on this compound are not present in the surveyed literature, the general methodology is well-established for predicting the reactivity of organic compounds. researchgate.netresearchgate.net

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative) Note: The following table is illustrative. Specific calculated values for this compound are not available in the reviewed literature.

ParameterSymbolFormulaCalculated Value
Electronegativityχ-(EHOMO + ELUMO)/2Data not available
Chemical Hardnessη(ELUMO - EHOMO)/2Data not available
SoftnessS1/ηData not available
Electrophilicity Indexωχ2/(2η)Data not available

A fundamental step in computational chemistry is to find the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the molecule's fundamental vibrational modes, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. ajchem-a.com Comparing the calculated vibrational spectrum with experimental data serves as a crucial validation of the computational model's accuracy. No specific studies detailing the calculated optimized geometry or vibrational frequencies for this compound have been found.

Molecular Electrostatic Potential (MESP): The MESP is a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). core.ac.uk For this compound, an MESP analysis would identify the reactive sites, such as the electron-rich oxygen atom of the carbonyl group and the aromatic rings.

HOMO and LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. wikipedia.orgwuxibiology.comschrodinger.com A small HOMO-LUMO gap generally suggests high reactivity. wuxibiology.com Analysis of the spatial distribution of these orbitals in this compound would pinpoint the specific atoms involved in electron donation and acceptance.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative) Note: The following table is illustrative. Specific calculated values for this compound are not available in the reviewed literature.

ParameterCalculated Value (eV)
EHOMOData not available
ELUMOData not available
HOMO-LUMO Gap (ΔE)Data not available

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior and interactions of molecules, providing insights into their conformational preferences and binding affinities.

Molecular mechanics employs classical physics to model the potential energy of a molecule. This approach is computationally less intensive than quantum mechanics, making it suitable for studying large systems and exploring the conformational landscape of flexible molecules. A conformational analysis of this compound would involve systematically rotating its single bonds (e.g., the bond between the carbonyl carbon and the ethyl group, and the bond connecting the phenyl rings to the carbonyl group) to identify all possible stable conformers and determine their relative energies. nih.gov This would reveal the most likely shapes the molecule adopts under given conditions, which is essential for understanding its biological activity and physical properties. Specific conformational analysis studies for this compound are not documented in the searched scientific literature.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). apeejay.edunih.gov If this compound were being investigated as a potential drug candidate, molecular docking would be used to predict how it fits into the active site of a target protein. jyoungpharm.orgnih.govfip.org The simulation calculates a docking score, which estimates the binding affinity between the ligand and the protein.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a detailed view of the stability of the ligand-protein complex and the specific interactions (such as hydrogen bonds and hydrophobic interactions) that maintain the binding. nih.gov Such studies are crucial in drug discovery for understanding the mechanism of action and for optimizing the structure of potential inhibitors. There are currently no published molecular docking or dynamics studies involving this compound in the accessible literature.

Exploration of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are fundamentally governed by the steric and electronic effects imparted by its two methyl substituents. These groups, located at the 2-position of the propiophenone (B1677668) moiety and the 4'-position of the phenyl ring, introduce distinct modifications to the molecule's structure and electron distribution compared to the parent propiophenone molecule.

Electronic Effects:

The methyl group is classically considered an electron-donating group (EDG) through an inductive effect. The 4'-methyl group, situated para to the propiophenone group on the phenyl ring, enhances the electron density of the aromatic system. This increased electron density is delocalized across the ring and onto the carbonyl group, which can influence the electrophilicity of the carbonyl carbon. Computational methods like Mulliken population analysis can quantify this effect by calculating the partial atomic charges on key atoms. The electron-donating nature of the 4'-methyl group slightly increases the negative charge on the carbonyl oxygen and reduces the positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and potentially slowing down reactions involving nucleophilic attack at this site.

Environmental Fate and Ecotoxicological Research Academic Focus

Biotransformation and Degradation Pathways in Environmental Systems

Direct studies on the biotransformation of 2,4'-Dimethylpropiophenone are scarce. However, research on analogous compounds provides insights into likely degradation pathways. The microbial breakdown of aromatic compounds is a key process in their environmental removal. mdpi.commedcraveonline.commedcraveonline.comnih.govresearchgate.net

The biodegradation of dimethylphenols (DMPs), which share the dimethyl-substituted aromatic ring, has been studied in various bacterial strains. nih.gov For instance, Pseudomonas species have been shown to degrade 2,4-dimethylphenol. nih.gov The degradation pathways often involve hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov In the case of 3,4-dimethylphenol, degradation can proceed through the formation of intermediates such as 4-hydroxy-2-methylbenzaldehyde (B179408) and 4-hydroxy-2-methylbenzoic acid. nih.govnih.gov It is plausible that microbial enzymes could initiate the degradation of this compound through similar hydroxylation reactions on the dimethyl-substituted phenyl ring.

Furthermore, the metabolism of acetophenone (B1666503), a structurally similar aromatic ketone, by an Arthrobacter species involves an oxygen-insertion reaction to form phenyl acetate (B1210297), which is then hydrolyzed. nih.gov This suggests that the propiophenone (B1677668) moiety of this compound could potentially undergo a Baeyer-Villiger oxidation by microbial monooxygenases, leading to the formation of an ester, which would then be susceptible to hydrolysis.

Table 1: Potential Biotransformation Reactions Based on Structurally Related Compounds

Compound Structure Analogous Reaction Potential Intermediate Products Microorganism Type
Dimethyl-substituted phenyl ringHydroxylation and ring cleavage of dimethylphenolsHydroxylated derivatives, catechols, ring-cleavage productsPseudomonas sp.
Propiophenone moietyBaeyer-Villiger oxidation of acetophenoneEster intermediates (e.g., 2,4-dimethylphenyl propionate)Arthrobacter sp.

This table presents hypothetical pathways based on existing literature for analogous compounds.

Abiotic Transformation Processes (e.g., Photolysis)

Abiotic transformation processes, particularly photolysis, are expected to play a role in the environmental fate of this compound, given its aromatic ketone structure. Aromatic ketones are known to absorb light in the environmentally relevant UV spectrum, which can lead to their degradation. chemistryviews.orgpjoes.com

The photochemistry of propiophenone has been studied, and it is known to undergo photochemical reactions. msu.edu The quantum yield of a photochemical reaction is a measure of its efficiency. wikipedia.orgnih.gov While the specific quantum yield for the photolysis of this compound in water has not been reported, studies on other aromatic ketones can provide an indication of its potential for photodegradation. researchgate.netescholarship.org The presence of methyl groups on the phenyl ring may influence the rate and products of photolysis.

Detection and Monitoring Methodologies in Environmental Matrices

Specific methods for the detection and monitoring of this compound in environmental matrices such as water, soil, and air are not well-established in the literature. However, general analytical techniques for aldehydes and ketones are applicable. auroraprosci.comepa.govcdc.govrestek.com

Commonly, the analysis of these compounds involves derivatization followed by chromatographic separation and detection. A widely used method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones. These derivatives can then be analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection. auroraprosci.comepa.gov

Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds, including aromatic ketones. researchgate.netresearchgate.net For trace-level analysis in complex environmental samples, pre-concentration steps such as solid-phase extraction (SPE) or solid-phase microextraction (SPME) would likely be necessary. The development of a specific and sensitive analytical method would be a prerequisite for any meaningful study of the environmental occurrence and fate of this compound.

Table 2: Potential Analytical Methodologies for this compound

Analytical Technique Principle Sample Preparation Potential Advantages Potential Challenges
HPLC-UVSeparation of DNPH derivatives by liquid chromatography and detection by UV absorbance. auroraprosci.comepa.govDerivatization with DNPH, solid-phase extraction.Well-established for aldehydes and ketones.Derivatization step required.
GC-MSSeparation of volatile compounds by gas chromatography and identification by mass spectrometry. researchgate.netresearchgate.netSolvent extraction, solid-phase microextraction (SPME).High specificity and sensitivity.May require derivatization for improved chromatography.

This table outlines potential analytical approaches; method development and validation would be required for this compound.

Comparative Environmental Impact Studies of Related Ketone Compounds

Ecotoxicity studies on propiophenone have been conducted on various aquatic organisms. For the crustacean Daphnia magna, propiophenone was found to have acute toxicity. scispace.com In a comparative study of flavor and fragrance compounds, propiophenone was among the compounds tested for their ecotoxic effects. scispace.comresearchgate.net

The toxicity of substituted phenols, such as dimethylphenols, has also been investigated. researchgate.net The position of the substituent groups on the aromatic ring can significantly influence the toxicity of the compound. For 2,4-dimethylphenol, it has been detected in surface and drinking water, and its environmental fate and toxicity have been assessed by regulatory bodies. epa.gov It is considered to have a low potential for bioaccumulation. epa.gov

Table 3: Ecotoxicity Data for Structurally Related Compounds

Compound Test Organism Endpoint Toxicity Value Reference
PropiophenoneDaphnia magnaEC50 (48h)80.14 mg/L scispace.com
2,4-Dimethylphenol-Bioaccumulation Potential (log Kow)2.3 epa.gov

This table provides a summary of available ecotoxicity data for compounds structurally related to this compound.

Future Research Directions and Emerging Paradigms in 2,4 Dimethylpropiophenone Chemistry

Development of Highly Efficient and Selective Catalytic Systems

A primary objective in modern organic synthesis is the development of catalytic systems that offer high efficiency and selectivity, thereby minimizing waste and maximizing the yield of desired products. For 2,4'-Dimethylpropiophenone, future research will likely focus on creating catalysts that can control reactions at its key functional groups—the carbonyl group and the aromatic rings.

Advancements in asymmetric catalysis are particularly relevant. The reduction of the prochiral ketone in this compound to a chiral alcohol is a key transformation. Future work will aim to develop novel homogenous catalytic systems, potentially using earth-abundant base metals, for reactions like asymmetric hydrosilylation. researchgate.net The goal is to produce chiral alcohols with high enantioselectivity, which are valuable intermediates in the pharmaceutical industry. researchgate.net

Furthermore, multi-enzyme cascades represent a burgeoning field in green and sustainable synthesis. nih.govrsc.org These systems use a series of enzymes in a one-pot reaction to perform multiple transformation steps without the need for isolating intermediates. rsc.org Developing enzyme cascades for the synthesis and derivatization of this compound could offer a highly efficient and environmentally friendly alternative to traditional multi-step syntheses. nih.gov This approach could be used to introduce chirality or other functional groups with exceptional selectivity under mild reaction conditions.

Catalyst TypePotential Reaction with this compoundDesired Outcome
Chiral Base-Metal CatalystsAsymmetric Transfer Hydrogenation / HydrosilylationEnantiomerically pure 1-(p-tolyl)propan-1-ol derivatives
Multi-Enzyme SystemsOne-pot multi-step synthesis and derivatizationFunctionalized derivatives produced sustainably
Solid Acid CatalystsSelective dehydration or condensation reactionsCreation of novel aromatic compounds and polymers

Exploration of Novel Biological Targets and Therapeutic Applications

The structural motif of this compound is related to various biologically active compounds, such as chalcones, which are precursors to flavonoids. nih.gov This relationship suggests that derivatives of this compound could possess significant therapeutic potential. A major future research direction will be the synthesis of libraries of these derivatives and screening them against a wide range of biological targets.

Chalcone analogs have demonstrated a wide spectrum of biological activities, including potential applications in treating neurodegenerative conditions like Alzheimer's disease. nih.gov By modifying the this compound scaffold, researchers can create novel compounds for evaluation as, for example, cholinesterase inhibitors or agents that prevent amyloid beta aggregation. nih.gov

Similarly, the thiazolidinedione (TZD) scaffold, which can be synthesized from related aromatic ketones, is known for its diverse therapeutic properties, including anti-diabetic, anti-inflammatory, and antiproliferative activities. researchgate.netresearchgate.net Exploring the synthesis of TZD analogs starting from this compound could lead to the discovery of new drug candidates for diseases such as type 2 diabetes and cancer. researchgate.netresearchgate.netmdpi.com The focus will be on identifying novel biological targets and understanding the structure-activity relationships (SAR) to optimize potency and selectivity. nih.gov

Derivative ClassPotential Biological TargetTherapeutic Area
Chalcone AnalogsCholinesterases, Amyloid BetaAlzheimer's Disease, Neuroinflammation nih.gov
Thiazolidinedione (TZD) AnalogsPPAR-γ, PTP1B, various kinasesType 2 Diabetes, Cancer, Inflammation researchgate.netresearchgate.net
Novel Heterocyclesc-Met kinase, VEGFR-2, DPP-IVOncology, Metabolic Diseases mdpi.comnih.govnih.gov

Advanced Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is revolutionizing chemical research and drug discovery. nih.gov For this compound, this integrated approach will be crucial for accelerating progress. Computational tools can predict the properties of novel derivatives, guide synthetic efforts, and elucidate reaction mechanisms.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of this compound and its transition states in various reactions. mdpi.comscispace.com This insight is invaluable for designing more efficient catalytic systems and understanding selectivity. escholarship.org For instance, computational studies can help model the interaction between a substrate and a catalyst, predicting which catalyst design will yield the desired product with the highest selectivity. escholarship.org

In the context of therapeutic applications, computational methods like 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking are essential. mdpi.comnih.gov These techniques can predict the biological activity of new this compound derivatives and their binding modes with specific protein targets. mdpi.com This allows researchers to prioritize the synthesis of the most promising compounds, saving significant time and resources. nih.gov The iterative cycle of computational prediction followed by experimental validation is a powerful paradigm for modern drug discovery. researchgate.net

Sustainable Synthetic Routes and Waste Minimization Strategies

The principles of green chemistry are increasingly becoming a prerequisite for the development of new chemical processes. Future research on this compound will heavily emphasize the creation of sustainable synthetic routes and strategies to minimize waste. syr.edufastercapital.compurdue.edu

This involves a holistic approach that begins with the selection of starting materials and extends to the final purification steps. Key strategies include:

Source Reduction : The most desirable method is to prevent waste generation at the source. purdue.edutexas.gov This can be achieved by optimizing reaction conditions, using catalytic rather than stoichiometric reagents, and designing syntheses with high atom economy. chemistryjournals.net

Use of Greener Solvents : Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids is a key goal. chemistryjournals.net

Biocatalysis : As mentioned earlier, employing enzymes can lead to highly selective transformations under mild conditions, often in aqueous media, thus reducing energy consumption and hazardous waste. nih.govresearchgate.net

Process Optimization : Implementing better inventory management and process controls can significantly reduce waste from expired chemicals and inefficient reactions. fastercapital.comtexas.gov This includes purchasing chemicals only in the amounts needed and exploring chemical recycling and reuse programs. syr.edufastercapital.com

The development of flow chemistry processes for the synthesis of this compound and its derivatives also presents a significant opportunity for creating safer, more efficient, and scalable manufacturing methods. chemistryjournals.net

Green Chemistry PrincipleApplication to this compound Synthesis
Waste PreventionDesigning high-yield, high atom economy reactions. fastercapital.com
Safer Solvents and AuxiliariesReplacing hazardous organic solvents with water or bio-based alternatives. chemistryjournals.net
Design for Energy EfficiencyUtilizing microwave-assisted synthesis or biocatalysis to reduce energy consumption. chemistryjournals.net
Use of Renewable FeedstocksExploring bio-based starting materials for synthesis. rsc.org
CatalysisEmploying highly selective and recyclable catalysts to minimize byproducts. researchgate.net

Expanding the Chemical Space of this compound Derivatives for Functional Applications

Beyond therapeutic applications, the core structure of this compound serves as a versatile platform for creating novel molecules with unique functional properties. Future research will focus on strategically modifying this scaffold to access a broader chemical space and explore applications in materials science, agrochemicals, and other fields.

By introducing different functional groups onto the aromatic rings or modifying the propiophenone (B1677668) side chain, a vast library of new compounds can be generated. For example, incorporating moieties known for their electronic or photophysical properties could lead to the development of new organic materials for applications in electronics or as molecular probes. nih.gov The synthesis of novel polymers incorporating the this compound structure could yield materials with tailored thermal or mechanical properties.

In the field of agrochemicals, new derivatives could be screened for activity as herbicides, fungicides, or nematicides, potentially leading to the discovery of new crop protection agents with novel modes of action. researchgate.net The key is a systematic exploration of the chemical space around the this compound core, guided by a combination of computational prediction and high-throughput screening to identify derivatives with desired functional properties. This expansion will ensure that the chemistry of this compound continues to be a fertile ground for innovation across multiple scientific disciplines.

Q & A

Basic: What are the standard synthetic routes for 2,4'-Dimethylpropiophenone, and how are reaction conditions optimized?

Methodological Answer:
A common approach involves Friedel-Crafts acylation, where propiophenone derivatives react with methylating agents under Lewis acid catalysis (e.g., AlCl₃). Optimization includes controlling stoichiometry, temperature (typically 60–80°C), and solvent polarity (e.g., dichloromethane) to minimize side reactions. For advanced optimization, factorial experimental designs (e.g., Response Surface Methodology) can identify interactions between variables like catalyst loading and reaction time .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:
Key techniques include:

  • GC-MS/HPLC : Quantify purity and detect impurities.
  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., methyl groups at 2- and 4'-positions).
  • FT-IR : Identify carbonyl (C=O) stretching (~1680 cm⁻¹) and aromatic C-H vibrations.
  • Melting Point/Boiling Point : Cross-reference with literature values (e.g., 219–222°C for related ketones) .

Advanced: How can computational methods elucidate degradation pathways of this compound in advanced oxidation processes (AOPs)?

Methodological Answer:
Density Functional Theory (DFT) at the M06-2X/6–311+G(d,p) level with solvent models (e.g., SMD) predicts reaction mechanisms. For example:

  • Hydroxyl Radical (•OH) Attack : Addition to the carbonyl group or aromatic ring, leading to intermediates like phenolic derivatives.
  • Hydrogen Atom Transfer (HAT) : Competing pathway forming radical intermediates.
  • Validation via comparison with experimental LC-MS/MS data identifies dominant pathways .

Advanced: How do researchers optimize reaction conditions for this compound synthesis using Design of Experiments (DoE)?

Methodological Answer:
A multivariable approach (e.g., Central Composite Design) tests factors like temperature, catalyst concentration, and reactant ratios. For example:

  • Response Variables : Yield, purity, and byproduct formation.
  • Statistical Models : ANOVA identifies significant factors (e.g., excess methylating agent improves yield but may increase side reactions).
  • Case Study : Fenton’s reagent optimization for related compounds showed ferrous ion concentration has a linear positive effect, while temperature exhibits an optimal threshold .

Advanced: How to resolve contradictions in reported degradation efficiencies of this compound across studies?

Methodological Answer:

  • Variable Analysis : Compare pH, oxidant dosage, and matrix effects (e.g., organic vs. aqueous media).
  • Mechanistic Reconciliation : Use computational modeling to identify dominant pathways under specific conditions (e.g., •OH vs. sulfate radical dominance).
  • Cross-Validation : Pair experimental kinetic data with DFT-predicted activation energies to explain discrepancies .

Intermediate: What solvent systems are optimal for studying this compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance nucleophilicity but may stabilize intermediates.
  • Solvent-Free Conditions : Reduce side reactions in microwave-assisted syntheses.
  • Empirical Testing : Conduct solvatochromic studies (e.g., Kamlet-Taft parameters) to correlate solvent polarity with reaction rates .

Intermediate: How to assess this compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.
  • Analytical Monitoring : Track degradation via HPLC for ketone reduction or aromatic ring oxidation products.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard conditions .

Advanced: What mechanistic insights differentiate this compound’s behavior in photolytic vs. thermal degradation?

Methodological Answer:

  • Photolysis : UV-Vis spectroscopy identifies n→π* transitions (~270 nm) initiating bond cleavage.
  • Thermal Degradation : TGA-DSC analysis reveals endothermic decomposition steps (e.g., methyl group loss at ~250°C).
  • Computational Comparison : TD-DFT predicts excited-state pathways for photolysis, while ground-state calculations explain thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.